
9-Hydroxynon-6-YN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxynon-6-YN-2-one is a chemical compound with the molecular formula C9H14O2 It is characterized by the presence of a hydroxyl group (-OH) and a triple bond (alkyne) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxynon-6-YN-2-one typically involves the use of organic synthesis techniques. One common method includes the reaction of non-6-YN-2-one with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of the hydroxyl group to the alkyne.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced catalytic systems to ensure consistent production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group (C=O).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of non-6-YN-2-one derivatives with carbonyl groups.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted non-6-YN-2-one compounds.
Applications De Recherche Scientifique
9-Hydroxynon-6-YN-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-Hydroxynon-6-YN-2-one involves its interaction with various molecular targets. The hydroxyl group and the alkyne moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This reactivity is exploited in both therapeutic and industrial applications.
Comparaison Avec Des Composés Similaires
4-Hydroxynonenal: An α,β-unsaturated hydroxyalkenal known for its role in lipid peroxidation and cell signaling.
9-Hydroxy-2-nonynoic acid: Another hydroxylated alkyne with similar structural features.
Uniqueness: 9-Hydroxynon-6-YN-2-one is unique due to its specific combination of a hydroxyl group and an alkyne within a nonane backbone
Propriétés
Numéro CAS |
151238-83-4 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
9-hydroxynon-6-yn-2-one |
InChI |
InChI=1S/C9H14O2/c1-9(11)7-5-3-2-4-6-8-10/h10H,3,5-8H2,1H3 |
Clé InChI |
QBUMGNMDIIVPLM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCC#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


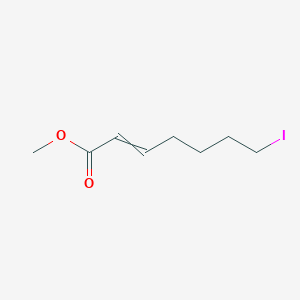
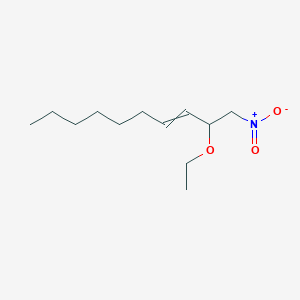
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
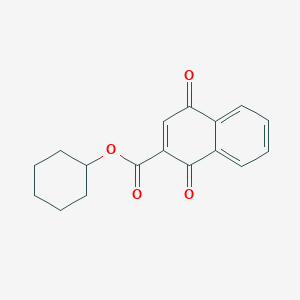
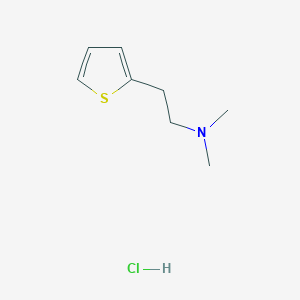
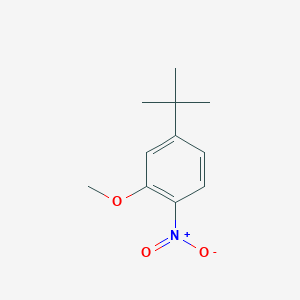
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
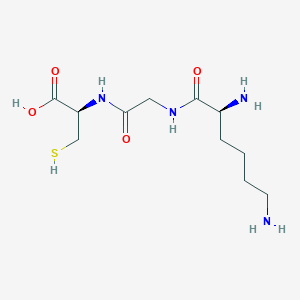
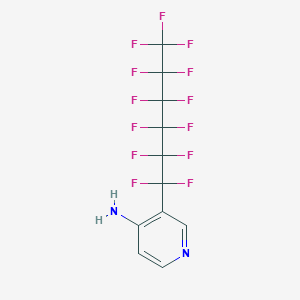

![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)
![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
